2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.
Preparation Methods
The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring.
Another approach is the Petasis reaction, which involves the condensation of an amine, an aldehyde, and a boronic acid to form the desired product . This method is advantageous due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroisoquinoline derivatives.
Scientific Research Applications
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, which is involved in the metabolism of neurotransmitters . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may result in different biological activities.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological properties.
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the benzyl group attached to a different position, which can affect its biological activity.
Properties
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWSVFVFDPTCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967101 | |
Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5267-52-7 | |
Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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